

# Desmopressin-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Desmopressin-d5*

Cat. No.: *B15351990*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Desmopressin-d5**, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document furnishes key chemical identifiers, detailed experimental protocols for its use as an internal standard in bioanalytical methods, and a summary of the parent compound's mechanism of action.

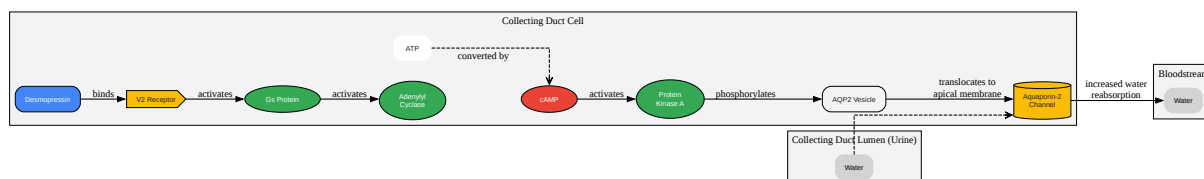
## Core Chemical and Physical Data

**Desmopressin-d5** serves as a crucial internal standard for the quantitative analysis of Desmopressin in biological samples, owing to its similar physicochemical properties and distinct mass.

Parameter	Value	References
CAS Number	16679-58-6 (unlabelled)	[1][2]
Molecular Formula	C46H59D5N14O12S2	[1][2][3]
Molecular Weight	1074.25 g/mol	[2][4][5]
Synonyms	DDAVP-d5, 1-(3-Mercaptopropanoic Acid)-8-d-arginine Vasopressin-d5	[1][4]
Appearance	White to Off-White Crystalline Solid	[4][6]
Storage	2-8°C Refrigerator	[4][6]

## Mechanism of Action of Desmopressin

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). It exhibits a high affinity and selectivity for the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[7][8] The binding of Desmopressin to the V2 receptor initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][9] The elevated cAMP levels activate Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[8][9] This increased density of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a concentrated urine and reduced urine output.[7][8]



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Desmopressin V2 receptor signaling pathway.

## Experimental Protocols: Bioanalytical LC-MS/MS Method

**Desmopressin-d5** is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Desmopressin in biological matrices, such as human plasma. Below is a detailed methodology synthesized from established protocols.

### Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting Desmopressin and **Desmopressin-d5** from plasma, providing a clean extract for LC-MS/MS analysis.

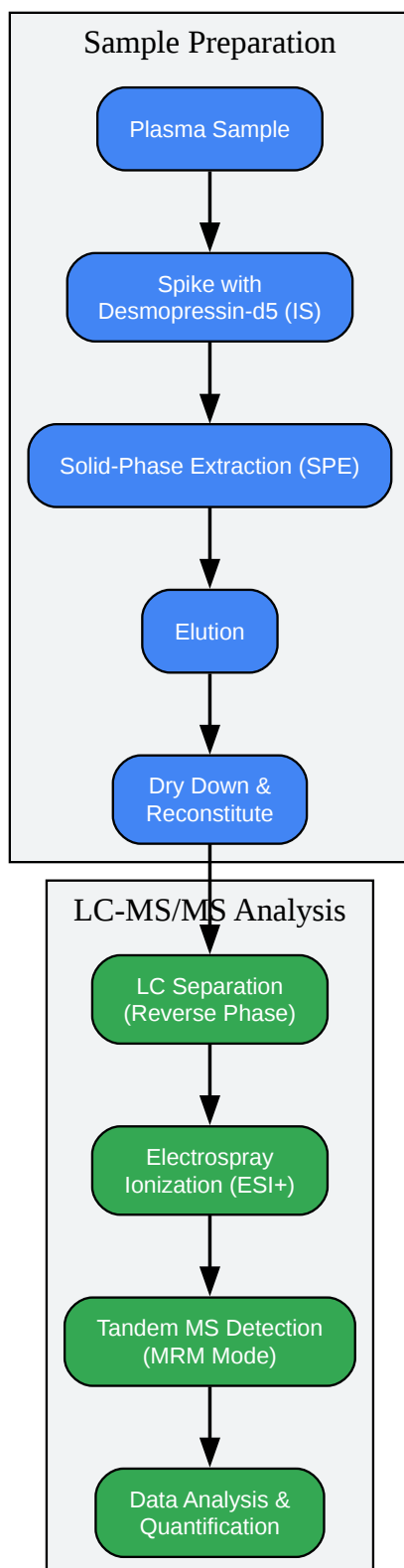
- Materials:
  - Human plasma (K2 EDTA)
  - **Desmopressin-d5** internal standard working solution

- Weak Cation Exchange (WCX) SPE cartridges
- Methanol (MeOH)
- Ammonium acetate
- Acetic acid
- Ammonium hydroxide
- Nitrogen evaporator
- Procedure:
  - Sample Spiking: To 300  $\mu$ L of human plasma, add a known concentration of **Desmopressin-d5** internal standard (e.g., 25 pg/mL). For calibration standards and quality control samples, spike with the appropriate concentrations of Desmopressin.[\[1\]](#)
  - Cartridge Conditioning: Condition the WCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[\[1\]](#)
  - Sample Loading: Mix the plasma sample with 300  $\mu$ L of 5% acetic acid in water and load the entire volume onto the conditioned SPE cartridge.[\[1\]](#)
  - Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol to remove interfering substances.[\[1\]](#)
  - Elution: Elute the analyte and internal standard with 5% acetic acid in methanol.[\[1\]](#)
  - Drying: Dry the eluate under a stream of nitrogen at 40°C.
  - Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of water and methanol, for LC-MS/MS analysis.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
  - Column: A reverse-phase column, such as a C18 column, is typically used.
  - Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Flow rates can vary depending on the column dimensions, from analytical flow (e.g., 0.5 mL/min) to microflow (e.g., 5  $\mu$ L/min) for enhanced sensitivity.[\[1\]](#)
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Desmopressin: The doubly charged precursor ion  $[M+2H]^{2+}$  at  $m/z$  535.5 is often selected, with a common product ion being  $m/z$  328.2 or 328.3.[\[2\]](#)[\[6\]](#)
    - **Desmopressin-d5**: The doubly charged precursor ion  $[M+2H]^{2+}$  at  $m/z$  540.5 is monitored, fragmenting to the same product ion at  $m/z$  328.2.[\[2\]](#)



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Bioanalytical workflow for Desmopressin quantification.

## Synthesis Overview

While a detailed synthesis protocol for **Desmopressin-d5** is not readily available in public literature, the general synthesis of Desmopressin is well-documented and typically involves solid-phase peptide synthesis (SPPS).<sup>[3][7][10]</sup> This process involves the sequential addition of protected amino acids to a solid support resin. The deuterated leucine or other appropriate deuterated amino acid precursor would be incorporated during this process to generate the labeled analog. The final steps involve cleavage from the resin, deprotection of the amino acid side chains, and formation of the intramolecular disulfide bond.<sup>[7][10]</sup>

## Conclusion

**Desmopressin-d5** is an indispensable tool for the accurate and precise quantification of Desmopressin in biological samples. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic and bioequivalence studies, contributing to the safe and effective clinical use of Desmopressin. The methodologies and data presented in this guide are intended to support researchers and scientists in their drug development and analysis endeavors.

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